molecular formula C4H13O3Si3 B12532997 CID 78064321

CID 78064321

Katalognummer: B12532997
Molekulargewicht: 193.40 g/mol
InChI-Schlüssel: RXFNQPZCNGAHAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78064321” is a chemical substance that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable for a range of applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78064321” involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the formation of intermediate compounds, which are then converted into the final product through a series of chemical reactions. These reactions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for its various applications. The industrial production methods often involve continuous flow processes, which allow for the efficient and consistent production of the compound. These methods also incorporate advanced purification techniques to ensure the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: The compound “CID 78064321” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products often retain the core structure of the original compound but with modifications that enhance their functionality for specific applications.

Wissenschaftliche Forschungsanwendungen

The compound “CID 78064321” has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying various biochemical processes. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is utilized in the production of advanced materials and chemicals.

Wirkmechanismus

The mechanism of action of “CID 78064321” involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological responses. The specific pathways involved depend on the context in which the compound is used, such as in therapeutic applications or biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Several compounds are structurally similar to “CID 78064321” and share some of its properties. These similar compounds include those with analogous functional groups and chemical backbones.

Uniqueness: What sets “this compound” apart from its similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C4H13O3Si3

Molekulargewicht

193.40 g/mol

InChI

InChI=1S/C4H13O3Si3/c1-9(2,5)7-10(3,4)6-8/h5H,1-4H3

InChI-Schlüssel

RXFNQPZCNGAHAN-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(O)O[Si](C)(C)O[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.